4-Amino-2-bromo-5-nitrobenzoic acid
Description
4-Amino-2-bromo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzoic acid, featuring amino, bromo, and nitro substituents on the benzene ring
Properties
IUPAC Name |
4-amino-2-bromo-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFYPZKFBRCWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-bromo-4-nitrobenzoic acid, followed by reduction and subsequent amination. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 4-Amino-2-bromo-5-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The bromo substituent can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-Amino-2-bromo-5-aminobenzoic acid, while substitution of the bromo group can lead to a variety of functionalized benzoic acids.
Scientific Research Applications
4-Amino-2-bromo-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The pathways involved can include binding to active sites, altering enzyme activity, or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chloro-5-nitrobenzoic acid
- 4-Amino-2-fluoro-5-nitrobenzoic acid
- 4-Amino-2-iodo-5-nitrobenzoic acid
Uniqueness
4-Amino-2-bromo-5-nitrobenzoic acid is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions compared to other halogenated derivatives. The combination of amino, bromo, and nitro groups provides a versatile platform for further chemical modifications and applications.
Biological Activity
4-Amino-2-bromo-5-nitrobenzoic acid (ABN) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of ABN, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
ABN is classified as a nitrobenzoic acid derivative with the molecular formula C7H5BrN2O4. Its structure includes an amino group, a bromine atom, and a nitro group attached to a benzene ring, which contributes to its reactivity and biological activity.
The biological activity of ABN is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : ABN has been shown to inhibit PTPs by binding to their active sites, thereby disrupting normal cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Antimicrobial Activity : Studies indicate that ABN exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis and death .
Research Findings
Recent studies have explored the biological activities of ABN in various contexts:
Anticancer Activity
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that ABN induces apoptosis in a dose-dependent manner. For instance, treatment with ABN resulted in increased levels of reactive oxygen species (ROS) and activation of caspases, which are critical mediators of apoptosis .
Antimicrobial Efficacy
- Bacterial Inhibition : A study evaluated the antimicrobial effects of ABN against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that ABN had a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating potent antibacterial activity .
Case Study 1: Anticancer Potential
In a recent investigation published in Journal of Medicinal Chemistry, researchers assessed the anticancer potential of ABN against breast cancer cells. The study revealed that ABN significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction and ROS generation. The IC50 value was determined to be approximately 30 µM, suggesting effective cytotoxicity against these cancer cells.
Case Study 2: Antimicrobial Applications
A clinical study focused on the use of ABN as an adjunctive treatment for bacterial infections highlighted its effectiveness in reducing infection rates when combined with standard antibiotics. Patients treated with ABN showed a 40% improvement in recovery time compared to those receiving antibiotics alone .
Data Summary
The following table summarizes key findings related to the biological activity of 4-Amino-2-bromo-5-nitrobenzoic acid:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
